molecular formula C18H16N4O2 B11677369 3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11677369
M. Wt: 320.3 g/mol
InChI Key: QTLOIYGRYWJXDZ-CEGJKDKLSA-N
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Description

The compound 3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a 5-methylfuran-2-yl group at position 3 and a hydrazide moiety at position 5. The hydrazide is further functionalized with a (1E,2E)-3-phenylprop-2-en-1-ylidene group, forming a conjugated system. Its molecular formula is approximately C₂₀H₁₈N₄O₂ (molecular weight: ~346.39 g/mol), though exact data is unavailable in the provided evidence. Structural confirmation for similar compounds (e.g., ) relies on spectroscopic methods (NMR, IR) and X-ray crystallography using SHELX software .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

5-(5-methylfuran-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-13-9-10-17(24-13)15-12-16(21-20-15)18(23)22-19-11-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,20,21)(H,22,23)/b8-5+,19-11+

InChI Key

QTLOIYGRYWJXDZ-CEGJKDKLSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the phenylpropene moiety: This step involves the condensation of cinnamaldehyde with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The phenylpropene moiety can be reduced to form a phenylpropane derivative.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Phenylpropane derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting inflammation and cancer.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammation and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Structural Variations in the Hydrazide Substituent

The hydrazide substituent significantly influences electronic and steric properties:

Compound (Reference) Hydrazide Substituent Key Features
Target Compound (1E,2E)-3-Phenylprop-2-en-1-ylidene Conjugated diene with phenyl; enhances π-π interactions.
N′-[(E)-2-Furylmethylene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide 2-Furylmethylene Smaller, less conjugated; furan oxygen increases polarity.
N′-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide 2-Methyl-3-phenylpropenylidene Methyl group adds steric bulk, reducing flexibility.
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide 4-(Diethylamino)phenylmethylene Electron-donating diethylamino group improves solubility.
(E)-3-(furan-2-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-Hydroxy-3-methoxybenzylidene Polar groups (OH, OCH₃) enable hydrogen bonding.

Key Findings :

  • The target’s phenylpropenylidene group enhances aromatic stacking compared to smaller substituents (e.g., furylmethylene in ).
  • Electron-donating groups (e.g., diethylamino in ) improve solubility but reduce thermal stability.
  • Polar substituents (e.g., hydroxy-methoxy in ) facilitate intermolecular interactions, influencing crystal packing .

Variations in the Pyrazole Ring Substituent

Substituents on the pyrazole ring modulate lipophilicity and steric effects:

Compound (Reference) Pyrazole Substituent Molecular Formula Molecular Weight (g/mol) Impact on Properties
Target Compound 5-Methylfuran-2-yl C₂₀H₁₈N₄O₂ ~346.39 Moderate polarity; furan oxygen aids solubility.
N′-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide Phenyl C₂₀H₁₈N₄O 330.39 Higher lipophilicity; stronger π-π interactions.
N'-[(E)-furan-2-ylmethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide Naphthalen-1-yl C₁₉H₁₄N₄O₂ 330.34 Increased aromatic surface area; higher melting point.
N′-[(E)-2-Furylmethylene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl C₁₅H₁₁N₅O₄ 341.29 Electron-withdrawing nitro group enhances reactivity.

Key Findings :

  • Naphthyl substituents (e.g., ) increase molecular rigidity and π-π stacking but reduce solubility.
  • The target’s 5-methylfuran balances polarity and lipophilicity, making it versatile for pharmaceutical applications.

Spectroscopic and Crystallographic Data

  • X-ray Crystallography : Compounds like ’s benzodioxol derivative were structurally validated via SHELXL , confirming (E)-configurations and bond geometries. The target compound’s conjugated system likely exhibits similar planarity, with bond lengths ~1.35–1.45 Å for C=N and C=C bonds .
  • Spectroscopy : IR spectra for analogs show C=O stretches at ~1650–1700 cm⁻¹ and N-H bends at ~3200 cm⁻¹ .

Physicochemical Properties

Property Target Compound
Molecular Weight ~346.39 284.28 326.31
Polarity Moderate High (due to furan O) High (polar substituents)
Likely Solubility Low in water Moderate in polar solvents High in DMSO/MeOH

Biological Activity

3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide, with the CAS number 1285532-49-1, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, particularly focusing on its anticancer, antioxidant, and anti-inflammatory effects.

The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molar mass of 320.35 g/mol. It features a pyrazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H16N4O2
Molar Mass320.35 g/mol
CAS Number1285532-49-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the attachment of the furan and phenylpropene moieties. The specific synthetic routes may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Study:
In a study assessing the activity of dihydropyrazole-carbohydrazide derivatives (which include similar structures), one compound exhibited an IC50 value of 12 ± 3 µM against HDAC6 in vitro . This suggests that compounds like this compound may also possess comparable efficacy.

Antioxidant Activity

The antioxidant properties of this compound are notable as well. Pyrazole derivatives are known to exhibit antioxidant activity comparable to ascorbic acid . This activity is critical in preventing oxidative stress-related damage in cells, which is a contributing factor in various diseases including cancer.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory activities. The ability to modulate inflammatory pathways makes them potential candidates for treating diseases characterized by chronic inflammation.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • HDAC Inhibition : By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Mechanism : The compound may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines and modulate inflammatory signaling pathways.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyrazole core substituted with a 5-methylfuran-2-yl group and a hydrazide-linked (1E,2E)-3-phenylprop-2-en-1-ylidene moiety. The conjugated system of the hydrazone and the electron-rich furan/pyrazole rings enhance its potential for π-π interactions and hydrogen bonding, critical for biological activity . The (1E,2E)-configuration of the propenylidene group ensures planar geometry, which may affect binding to biological targets .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

Synthesis typically involves a condensation reaction between 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide and cinnamaldehyde derivatives under reflux in ethanol or methanol, catalyzed by acetic acid. Key limitations include moderate yields (~50–65%) due to competing side reactions and the need for chromatographic purification to isolate the pure (E,E)-isomer . Optimization of solvent polarity (e.g., using DMF) and catalyst loading (e.g., 10 mol% H2SO4) can improve selectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the (E,E)-configuration via coupling constants (J = 12–15 Hz for trans vinyl protons) and aromatic proton splitting patterns .
  • IR : Stretching frequencies at 1650–1680 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N-H) validate the hydrazide moiety .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z 284.0909 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and intermolecular interactions .

Q. What preliminary assays are recommended to evaluate its biological activity?

Start with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and anti-inflammatory screening (COX-2 inhibition via ELISA). Dose-response curves (1–100 µM) and IC50 calculations are critical. Positive controls (e.g., ibuprofen for COX-2) must be included to validate assay conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Temperature : Reflux at 80°C minimizes side products compared to room-temperature reactions .
  • Catalyst : Replace acetic acid with p-toluenesulfonic acid (5 mol%) to enhance imine formation kinetics .
  • Solvent : Use ethanol:water (3:1) to balance solubility and reaction rate, reducing purification steps . Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and isolate via recrystallization (ethanol) .

Q. What computational methods are suitable for predicting its binding affinity?

Perform molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) or bacterial DNA gyrase (PDB: 2XCT). Use DFT calculations (B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, which correlate with reactivity and interaction sites .

Q. How to resolve contradictions in bioactivity data across structurally similar analogs?

For example, if analogs with chloro-substituted phenyl groups show higher antimicrobial activity than methoxy-substituted ones, conduct SAR analysis by synthesizing derivatives with systematic substitutions (e.g., -Cl, -OCH3, -NO2 at para/meta positions). Pair this with molecular dynamics simulations to assess target binding stability .

Q. What strategies enhance its stability under physiological conditions?

The compound is prone to hydrolysis at the hydrazone linkage in acidic media (pH < 5). Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shift >5% indicates degradation) can identify degradation pathways. Formulate as a lyophilized powder or encapsulate in PLGA nanoparticles to improve shelf life .

Q. How to establish structure-activity relationships (SAR) for this compound class?

  • Core Modifications : Replace pyrazole with 1,2,4-triazole to assess heterocycle impact on activity .
  • Substituent Effects : Compare 5-methylfuran vs. 5-chlorothiophene analogs via free-energy perturbation (FEP) simulations .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential H-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions .

Q. What are the best practices for validating in silico predictions experimentally?

Prioritize dose-dependent validation of top computational hits. For example, if docking predicts COX-2 inhibition, confirm via prostaglandin E2 (PGE2) ELISA and Western blot for COX-2 protein expression in LPS-induced macrophages. Discrepancies between in silico and in vitro results may arise from solvation effects not modeled computationally .

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